Cas no 1797290-88-0 (methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound featuring a tetrahydroisoquinoline core functionalized with a 1,2,3-triazole amide moiety. Its structural design combines the rigidity of the isoquinoline scaffold with the versatility of the triazole group, making it a valuable intermediate in medicinal chemistry and drug discovery. The methyl ester at the 2-position enhances solubility and reactivity, facilitating further derivatization. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to engage in hydrogen bonding and π-stacking interactions. Its well-defined synthetic route ensures consistent purity and scalability for research applications.
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate structure
1797290-88-0 structure
Product name:methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
CAS No:1797290-88-0
MF:C15H17N5O3
Molecular Weight:315.327182531357
CID:5913587
PubChem ID:71807091

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
    • 1797290-88-0
    • methyl 7-[(1-methyltriazole-4-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
    • methyl 7-(1-methyl-1H-1,2,3-triazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
    • F6436-3960
    • CHEMBL3444236
    • AKOS024560393
    • HRCCAFVYAUFFEE-UHFFFAOYSA-N
    • インチ: 1S/C15H17N5O3/c1-19-9-13(17-18-19)14(21)16-12-4-3-10-5-6-20(15(22)23-2)8-11(10)7-12/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,21)
    • InChIKey: HRCCAFVYAUFFEE-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=CC(NC(C3=CN(C)N=N3)=O)=C2)CCN1C(OC)=O

計算された属性

  • 精确分子量: 315.13313942g/mol
  • 同位素质量: 315.13313942g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 460
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 89.4Ų

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6436-3960-30mg
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
1797290-88-0
30mg
$119.0 2023-09-09
Life Chemicals
F6436-3960-10μmol
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
1797290-88-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6436-3960-40mg
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
1797290-88-0
40mg
$140.0 2023-09-09
Life Chemicals
F6436-3960-50mg
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
1797290-88-0
50mg
$160.0 2023-09-09
Life Chemicals
F6436-3960-5μmol
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
1797290-88-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6436-3960-20μmol
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
1797290-88-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6436-3960-10mg
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
1797290-88-0
10mg
$79.0 2023-09-09
Life Chemicals
F6436-3960-75mg
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
1797290-88-0
75mg
$208.0 2023-09-09
Life Chemicals
F6436-3960-2mg
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
1797290-88-0
2mg
$59.0 2023-09-09
Life Chemicals
F6436-3960-100mg
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
1797290-88-0
100mg
$248.0 2023-09-09

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylateに関する追加情報

Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 1797290-88-0): A Comprehensive Overview

Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, identified by its CAS number 1797290-88-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to the tetrahydroisoquinoline class, a scaffold widely recognized for its biological activity and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a 1-methyl-1H-1,2,3-triazole-4-amido moiety, contribute to its distinctive chemical and pharmacological properties.

The synthesis and characterization of this compound have been subjects of extensive research due to its promising pharmacological profile. Tetrahydroisoquinoline derivatives are known for their involvement in various biological pathways, including neurotransmitter systems and cancer cell proliferation. The introduction of the triazole amide group in Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate enhances its potential as a lead compound for further drug development. This modification imparts additional hydrogen bonding capabilities and influences the compound's solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and biological targets. Studies suggest that the triazole amide moiety interacts with specific amino acid residues in protein binding pockets, modulating enzyme activity and receptor binding affinity. This insight has guided the optimization of analogs with enhanced binding affinity and selectivity.

In vitro studies have demonstrated the compound's potential in modulating key enzymes involved in cancer progression. The tetrahydroisoquinoline core is known to interact with enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The incorporation of the 1-methyl-1H-1,2,3-triazole-4-amido group further enhances these interactions by improving the compound's ability to penetrate cellular membranes and reach intracellular targets.

The pharmacokinetic properties of Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate have been thoroughly evaluated in preclinical studies. These investigations have highlighted its favorable metabolic stability and moderate oral bioavailability. The compound exhibits a half-life that is sufficient for repeated dosing regimens while minimizing accumulation concerns. Additionally, its solubility profile in both aqueous and lipid-based environments suggests potential for diverse formulation strategies.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the tetrahydroisoquinoline ring system followed by functionalization with the triazole amide group. Advanced synthetic methodologies such as transition metal-catalyzed coupling reactions have been employed to streamline the process and improve scalability.

The structural diversity introduced by the triazole amide moiety allows for the exploration of novel pharmacological activities beyond traditional tetrahydroisoquinoline derivatives. Researchers are investigating its potential as an antagonist for ion channels and as a modulator of G protein-coupled receptors (GPCRs). These studies aim to uncover new therapeutic avenues for conditions such as neurological disorders and cardiovascular diseases.

Economic considerations play a crucial role in the development of new pharmaceuticals. The cost-effective synthesis of Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been optimized through green chemistry principles. Waste reduction strategies and solvent recovery techniques have been implemented to minimize environmental impact while maintaining high production efficiency.

The regulatory landscape for new drug candidates necessitates rigorous testing to ensure safety and efficacy before clinical translation. Preclinical toxicology studies have been conducted to assess potential adverse effects associated with Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm